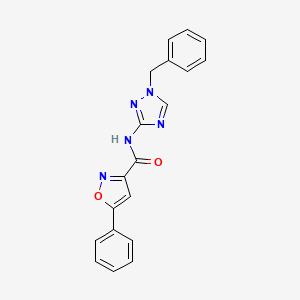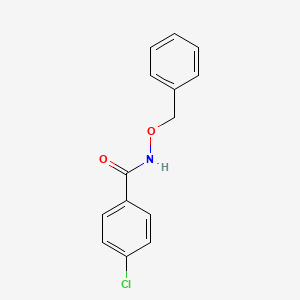![molecular formula C13H13N3O4 B4356564 5-[(4-METHOXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID](/img/structure/B4356564.png)
5-[(4-METHOXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID
Overview
Description
5-[(4-METHOXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-METHOXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used .
Another approach involves the use of propargylic alcohols in a metal-free, two-component, one-pot reaction. This method involves an acid-catalyzed propargylation of N,N-diprotected hydrazines followed by base-mediated cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-[(4-METHOXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
5-[(4-METHOXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-METHOXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. For example, it acts as a potent and selective inhibitor of D-amino acid oxidase (DAO), protecting DAO cells from oxidative stress induced by D-Serine . The compound’s effects are mediated through the activation of specific signaling pathways, such as the ERK signaling pathway .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-1-methylpyrazole-4-carboxylate: This compound shares a similar pyrazole core structure but differs in the substituents attached to the pyrazole ring.
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide: Another similar compound with variations in the amino and carboxamide groups.
Uniqueness
5-[(4-METHOXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit DAO and protect cells from oxidative stress sets it apart from other pyrazole derivatives.
Properties
IUPAC Name |
5-[(4-methoxyphenyl)carbamoyl]-1-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-16-11(7-10(15-16)13(18)19)12(17)14-8-3-5-9(20-2)6-4-8/h3-7H,1-2H3,(H,14,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHATOSVJSQICA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)O)C(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4356492.png)


![N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4356495.png)
![N-[(4-methylbenzyl)oxy]-5-phenyl-3-isoxazolecarboxamide](/img/structure/B4356500.png)
![N-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE](/img/structure/B4356504.png)
![2-[(4-chlorobenzoyl)amino]-3-hydroxy-1-(4-nitrophenyl)propyl 4-chlorobenzoate](/img/structure/B4356514.png)

![4-chloro-N-[1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B4356524.png)
![2,4-dichloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]benzamide](/img/structure/B4356537.png)
![2-{4-[(3-fluorobenzyl)oxy]phenyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B4356546.png)
![5-[(4-BROMOANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID](/img/structure/B4356549.png)
![5-[(4-FLUOROANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID](/img/structure/B4356556.png)

